molecular formula C26H32N4O4S B1681723 Selexipag CAS No. 475086-01-2

Selexipag

Katalognummer: B1681723
CAS-Nummer: 475086-01-2
Molekulargewicht: 496.6 g/mol
InChI-Schlüssel: QXWZQTURMXZVHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Die Synthese von Selexipag umfasst mehrere Schritte. Das wichtigste Ausgangsmaterial, 2-Chlor-5,6-Diphenylpyrazin, wird mit 4-(Isopropylamino)-1-butanol umgesetzt, um 4-[N-(5,6-Diphenylpyrazin-2-yl)-N-isopropylamino]-1-butanol zu erhalten. Dieser Zwischenstoff wird dann mit tert-Butylbromessigsäureester umgesetzt, um 2-{4-[N-(5,6-Diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}essigsäure-tert-Butylester zu bilden. Der Ester wird hydrolysiert, um 2-{4-[N-(5,6-Diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}essigsäure zu erhalten, die dann in Gegenwart von CDI und DABCO mit Methansulfonamid zu this compound umgesetzt wird .

Analyse Chemischer Reaktionen

Selexipag durchläuft verschiedene chemische Reaktionen, darunter Hydrolyse und oxidativer Metabolismus. Die Hydrolyse des Acylsulfonamids durch hepatische Carboxylesterase liefert seinen aktiven Metaboliten, ACT-333679. Oxidativer Metabolismus, katalysiert durch CYP3A4 und CYP2C8, führt zu hydroxylierten und dealkylierten Produkten . Häufig verwendete Reagenzien in diesen Reaktionen sind Ameisensäure, Acetonitril und verschiedene Puffer .

Wissenschaftliche Forschungsanwendungen

Treatment of Pulmonary Arterial Hypertension

Selexipag is primarily indicated for the treatment of PAH, either as monotherapy or in combination with other therapies such as endothelin receptor antagonists (ERA) or phosphodiesterase-5 inhibitors (PDE5i).

Efficacy Data

  • Mortality Reduction : A meta-analysis indicated that this compound significantly reduces mortality in PAH patients (weighted mean difference [WMD] = 0.70, 95% CI: 0.53-0.94, P = 0.02) .
  • Improvement in Functional Capacity : Patients treated with this compound showed a significant increase in the six-minute walk distance (WMD = 33.79 meters, P=0.03) .
  • Reduction in Hospitalization : Early addition of this compound to existing therapies has been associated with a 52% reduction in disease progression risk compared to controls .

Combination Therapy

This compound can be effectively combined with other PAH treatments to enhance therapeutic outcomes. In studies involving patients on double background therapy, this compound demonstrated a consistent reduction in disease progression and hospitalization rates .

Long-term Safety and Tolerability

The GRIPHON trial and its open-label extension have provided extensive data on the long-term safety profile of this compound. The most common adverse effects include headache, diarrhea, and nausea, which are generally mild and manageable .

Key Clinical Trials

  • GRIPHON Trial : This pivotal study evaluated the efficacy of this compound in reducing morbidity and mortality in PAH patients compared to placebo. Results indicated a significant reduction in disease progression (40% compared to control) .
  • TRITON Study : Focused on newly diagnosed patients, this study highlighted that initiating this compound within six months of diagnosis significantly reduces disease progression risk by 52% .
  • EXPLORE Study : Preliminary results suggest a 45% reduction in mortality risk when using this compound compared to other PAH therapies .

Summary of Findings from Recent Studies

Study NamePatient PopulationKey Findings
GRIPHONPAH PatientsReduced disease progression by 40%Effective as monotherapy or combination therapy
TRITONNewly Diagnosed PAH Patients52% reduction in progression risk when initiated earlySupports early intervention strategies
EXPLOREVarious PAH Therapies45% reduction in mortality risk observedPromising results for long-term management

Wirkmechanismus

Selexipag and its active metabolite, ACT-333679, act on the prostacyclin receptor (IP receptor) in lung tissue. Binding to this receptor leads to increased vasodilation of the arteries, decreased cell proliferation, and inhibition of platelet aggregation. These effects are beneficial in the treatment of pulmonary arterial hypertension as they help to reduce elevated pressure in the pulmonary circulation .

Vergleich Mit ähnlichen Verbindungen

Selexipag ist einzigartig in seiner selektiven Wirkung auf den Prostacyclin-Rezeptor. Ähnliche Verbindungen sind Epoprostenol, Treprostinil und Iloprost, die ebenfalls zur Behandlung der pulmonalen arteriellen Hypertonie eingesetzt werden. Diese Verbindungen werden typischerweise intravenös oder durch Inhalation verabreicht, während this compound oral wirksam ist und so eine bequemere Option für Patienten darstellt .

Biologische Aktivität

Selexipag is an orally administered selective prostacyclin receptor (IP receptor) agonist primarily used in the treatment of pulmonary arterial hypertension (PAH). It is rapidly metabolized into its active form, MRE-269, which exhibits a significantly higher potency and longer half-life than the parent compound. This article delves into the biological activity of this compound, focusing on its pharmacological effects, clinical studies, and case reports.

This compound acts by selectively activating the IP receptor, which mediates vasodilation and antiproliferative effects on vascular smooth muscle cells. The active metabolite MRE-269 has been shown to have a more substantial impact on pulmonary arterial smooth muscle cells (PASMCs), promoting vasodilation and inhibiting cell proliferation.

Pharmacokinetics

  • Absorption : this compound is rapidly absorbed after oral administration.
  • Metabolism : It is hydrolyzed to MRE-269 in the liver, which has a higher binding affinity for the IP receptor compared to other prostanoid receptors.
  • Half-life : MRE-269 has a longer half-life, contributing to sustained therapeutic effects.

Case Studies

  • Pediatric Pulmonary Hypertension :
    • A case study involving a pediatric patient demonstrated that this compound could be safely administered with minimal side effects. The patient was gradually titrated to a dose of 1,600 μg every 12 hours without significant adverse reactions, although some gastrointestinal side effects were noted later on .
  • Long-Term Outcomes in PAH :
    • A pooled analysis of data from clinical trials indicated that early initiation of this compound within six months of PAH diagnosis reduced the risk of disease progression by 52% compared to placebo. This effect was consistent across various patient demographics and treatment backgrounds .

Research Findings

A recent study highlighted the antiproliferative effects of MRE-269 on PASMCs derived from patients with chronic thromboembolic pulmonary hypertension (CTEPH). The treatment led to upregulation of specific genes associated with reduced cellular proliferation, suggesting that this compound may effectively mitigate vascular remodeling in PAH .

Comparative Efficacy Data

Study/TrialPopulationTreatment DurationPrimary OutcomeResults
GRIPHONPAH Patients17 weeksDisease Progression40% reduction in risk
TRITONNewly Diagnosed PAH PatientsMedian follow-up 77.6 weeksDisease Progression52% reduction in risk
Pediatric Case StudyPediatric PAH PatientVariesSafety and TolerabilityWell tolerated; increased dose to 1,600 μg without severe side effects

Eigenschaften

IUPAC Name

2-[4-[(5,6-diphenylpyrazin-2-yl)-propan-2-ylamino]butoxy]-N-methylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O4S/c1-20(2)30(16-10-11-17-34-19-24(31)29-35(3,32)33)23-18-27-25(21-12-6-4-7-13-21)26(28-23)22-14-8-5-9-15-22/h4-9,12-15,18,20H,10-11,16-17,19H2,1-3H3,(H,29,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWZQTURMXZVHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CCCCOCC(=O)NS(=O)(=O)C)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301027959
Record name Selexipag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Selexipag is a selective prostacyclin (IP, also called PGI2) receptor agonist. The key features of pulmonary arterial hypertension include a decrease in prostacyclin and prostacyclin synthase (enzyme that helps produce prostacyclin) in the lung. Prostacyclin is a potent vasodilator with anti-proliferative, anti-inflammatory, and anti-thrombotic effects; therefore, there is strong rationale for treatment with IP receptor agonists. Selexipag is chemically distinct as it is not PGI2 or a PGI2 analogue and has high selectivity for the IP receptor. It is metabolized by carboxylesterase 1 to yield an active metabolite (ACT-333679) that is approximately 37 times more potent than selexipag. Both selexipag and its metabolite are selective for the IP receptor over other prostanoid receptors.
Record name Selexipag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

475086-01-2
Record name 2-[4-[(5,6-Diphenyl-2-pyrazinyl)(1-methylethyl)amino]butoxy]-N-(methylsulfonyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=475086-01-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Selexipag [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475086012
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Selexipag
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Selexipag
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301027959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SELEXIPAG
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5EXC0E384L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Under an argon atmosphere, to a solution of 300 mg of 2-{4-[N-(5,6-diphenylpyrazin-2-yl)-N-isopropylamino]butyloxy}acetic acid obtained in Example 42 in 5 ml of anhydrous tetrahydrofuran, 128 mg of 1,1′-carbonyl diimidazole was added and, after stirring at room temperature for 30 minutes, the mixture was heated at reflux for 30 minutes. After air-cooling to room temperature, 69 mg of methanesulfonamide was added. After stirring for 10 minutes, 0.11 ml of 1,8-diazabicyclo[5.4.0.]-7-undecene was added dropwise. After stirring at room temperature overnight, the reaction solution was diluted with water and then extracted with diethyl ether. The extract was dried over anhydrous magnesium sulfate and the solvent was evaporated under reduced pressure, and then the residue was purified by silica gel column chromatography to obtain 272 mg of the desired compound.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
128 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
69 mg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Selexipag
Reactant of Route 2
Reactant of Route 2
Selexipag
Reactant of Route 3
Selexipag
Reactant of Route 4
Reactant of Route 4
Selexipag
Reactant of Route 5
Reactant of Route 5
Selexipag
Reactant of Route 6
Reactant of Route 6
Selexipag

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.